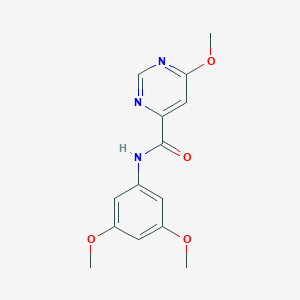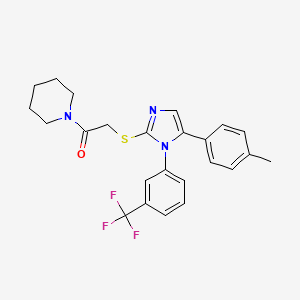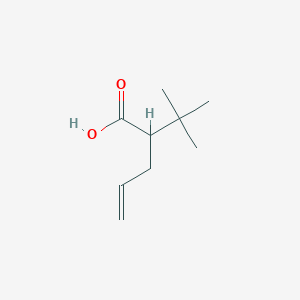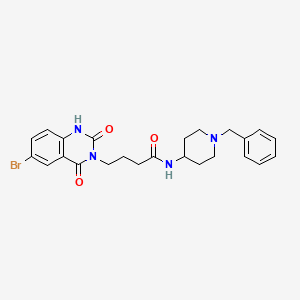![molecular formula C21H18N2O B2729940 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338791-36-9](/img/structure/B2729940.png)
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C21H18N2O . It is a benzimidazole derivative, a class of compounds that have a wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including “1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole”, is characterized by a planar tricyclic system, which includes a benzene ring fused to an imidazole ring . This planar structure allows for extensive π-conjugation, which can contribute to the compound’s chemical properties and biological activity .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, also known as 1-[(4-methylphenyl)methoxy]-2-phenyl-1H-1,3-benzodiazole:
Antimicrobial Activity
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole: has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the microbial cell membrane and interfering with essential enzymatic processes .
Anticancer Potential
Studies have explored the anticancer potential of this compound, particularly against breast and lung cancer cell lines. The compound induces apoptosis (programmed cell death) in cancer cells by activating caspase pathways and inhibiting cell proliferation . This makes it a potential candidate for developing new cancer therapies.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .
Anti-inflammatory Effects
Research has demonstrated that 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential therapeutic agent for conditions like arthritis and inflammatory bowel disease.
Material Science
Beyond biological applications, this compound is also explored in material science for its unique chemical properties. It can be used in the synthesis of advanced materials, such as polymers and nanocomposites, which have applications in electronics, coatings, and other industrial fields.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Safety and Hazards
properties
IUPAC Name |
1-[(4-methylphenyl)methoxy]-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-16-11-13-17(14-12-16)15-24-23-20-10-6-5-9-19(20)22-21(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUPHHDIJUSPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)

![Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2729863.png)



![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)

![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)
![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)
